[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(5-methylpyrazol-1-yl)ethylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-7-2-3-9-10(7)4-5-13-6-8(11)12/h2-3H,4-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTBKHKAUWOJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrazole Ring Formation
The pyrazole ring is commonly synthesized by condensation of β-dicarbonyl compounds with hydrazine derivatives under acidic or neutral conditions.
- For example, condensation of ethyl acetoacetate with hydrazine hydrate in glacial acetic acid or ethanol under reflux yields 5-methyl-pyrazole derivatives with high yields (up to 95%).
- Reaction conditions typically involve stirring at room temperature or reflux for 15–24 hours, followed by crystallization from ethanol or methanol.
Methyl Substitution at the 5-Position
- The methyl group at the 5-position is introduced via the choice of β-dicarbonyl starting material, such as ethyl acetoacetate, which inherently contains the methyl substituent.
- This approach avoids the need for post-pyrazole methylation, simplifying synthesis and improving regioselectivity.
Functionalization to Acetic Acid
Oxidation or Hydrolysis of Ester Intermediates
- The ethylsulfanyl side chain is often introduced as an ester (e.g., ethyl sulfanyl acetate), which is subsequently hydrolyzed under acidic or basic conditions to yield the free acetic acid.
- Hydrolysis is typically performed by refluxing the ester in aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the acid.
One-Pot Synthesis Approaches
- Some protocols describe one-pot procedures where the pyrazole formation, sulfanyl linkage introduction, and acetic acid formation occur sequentially without isolation of intermediates.
- For example, acetic acid-mediated one-pot synthesis involving β-dicarbonyl compounds and pyrazole precursors under reflux in ethanol-acetic acid mixtures has been reported, with reaction monitoring by TLC and extraction steps to isolate the final product.
Representative Preparation Procedure (Literature-Informed)
Analytical and Research Findings
- Reaction Monitoring: Thin-layer chromatography (TLC) using methanol-chloroform or ethyl acetate-hexane solvent systems effectively monitors reaction progress.
- Purification: Organic layers are washed with sodium carbonate solution and water, dried over magnesium sulfate, and solvents evaporated under reduced pressure to isolate products.
- Characterization: Final compounds are characterized by melting point, NMR spectroscopy (1H and 13C), IR spectroscopy (noting characteristic C=O and aromatic CH stretches), and mass spectrometry.
- Yields: Reported yields for similar pyrazole derivatives with sulfanyl linkers range from 65% to 95%, depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the sulfanyl group, potentially leading to the formation of dihydropyrazole derivatives or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.
Environmental Science: It can be employed in the synthesis of materials for environmental remediation, such as adsorbents for heavy metals.
Wirkmechanismus
The mechanism of action of [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The acetic acid moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Substituent Position Isomers
- [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid (CAS RN: 436088-31-2) Key Difference: Methyl group at the 3-position of the pyrazole ring instead of the 5-position. Molecular Formula: C₈H₁₂N₂O₂S (identical to the target compound). Molar Mass: 200.26 g/mol. Hazard: Classified as an irritant (Xi) .
Functional Group Modifications
(5-Methyl-pyrazol-1-yl)-acetic acid
[([5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl)acetic acid (CAS RN: 1006442-39-2)
- Key Difference : Contains a nitro group at the 3-position and a sulfonyl linker instead of sulfanyl.
- Molecular Formula : C₇H₉N₃O₆S.
- Molar Mass : 263.23 g/mol.
- Implications : The nitro group introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitutions or redox reactions .
- N-(2-Amino-ethyl)-2-(5-methyl-pyrazol-1-yl)-acetamide Key Difference: Replaces the sulfanyl-acetic acid with an acetamide-aminoethyl group. Commercial Availability: Priced at $1000.00/g (Santa Cruz Biotechnology) . Implications: The aminoethyl group may improve hydrogen-bonding capacity, influencing solubility and receptor interactions.
Heterocycle Variations
- 2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic Acid Key Difference: Substitutes pyrazole with a 1,2,4-triazole ring.
Comparative Data Table
Biologische Aktivität
[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is a compound that belongs to the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.
- Chemical Formula : C8H12N2O2S
- CAS Number : 436088-32-3
- Molecular Weight : 188.26 g/mol
Biological Activity Overview
The biological activities of [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. Studies have shown that compounds similar to [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid possess the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Case Study : A study evaluated various pyrazole derivatives for their COX-1 and COX-2 inhibitory activities. The results demonstrated that certain derivatives exhibited superior anti-inflammatory properties compared to standard NSAIDs like celecoxib. The presence of acidic functional groups in these compounds correlated with enhanced anti-inflammatory activity .
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) |
|---|---|---|
| 2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl-acetic acid | TBD | TBD |
| Celecoxib | 0.01 | 0.03 |
| Other Pyrazoles | 0.034 - 0.052 | 0.01 - 0.052 |
2. Analgesic Activity
In addition to its anti-inflammatory effects, this compound may also exhibit analgesic properties. Analgesic activity is often assessed through animal models where pain responses are measured following administration of the compound.
Research Findings : In studies involving carrageenan-induced paw edema in rats, pyrazole derivatives demonstrated significant analgesic effects, with some compounds showing efficacy comparable to traditional analgesics .
3. Anticancer Activity
Recent research has highlighted the potential anticancer properties of pyrazole derivatives, including [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid.
Case Study : A study tested various pyrazole derivatives against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives induced cytotoxicity and inhibited cell proliferation effectively .
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 | TBD | TBD |
| MDA-MB-231 | TBD | TBD |
| A549 | TBD | TBD |
The biological activity of [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is likely mediated through multiple mechanisms:
- Inhibition of COX Enzymes : Reducing prostaglandin synthesis leads to decreased inflammation and pain.
- Induction of Apoptosis in Cancer Cells : Pyrazole derivatives may activate apoptotic pathways in cancer cells, leading to cell death.
Safety Profile
The safety profile of pyrazole derivatives is an important consideration in their development as therapeutic agents. Studies have indicated that many pyrazole compounds exhibit low gastrointestinal toxicity while maintaining their pharmacological efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid derivatives, and how are intermediates monitored during synthesis?
- Methodological Answer : A solvent-free reductive amination approach is often employed. For example, hydrazine hydrate can react with methyl esters under reflux in ethanol, with reaction progress tracked via TLC (Chloroform:Methanol, 7:3 ratio). Post-reaction, quenching in ice water yields intermediates like acetohydrazide derivatives .
Q. How are spectroscopic techniques (e.g., NMR, IR) applied to characterize the compound and its intermediates?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). ¹H-NMR confirms structural motifs: pyrazole protons appear as singlets (δ 6.0–6.5 ppm), while sulfanyl protons resonate at δ 3.0–3.5 ppm. Mass spectrometry provides molecular ion peaks (e.g., [M+H]⁺) for purity validation .
Advanced Research Questions
Q. What computational methods are suitable for predicting electronic properties or reaction mechanisms of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections can model thermochemical properties, such as atomization energies (average error ±2.4 kcal/mol). Basis sets like 6-31G(d,p) optimize molecular geometry and frontier orbitals for reactivity analysis .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines unit cell parameters and hydrogen-bonding networks. For example, carboxyl groups form O—H⋯O dimers (bond length ~2.6 Å), while π–π stacking (3.3–3.5 Å) stabilizes crystal packing. Discrepancies between computational and experimental bond lengths are resolved via R-factor minimization (e.g., R < 0.05) .
Q. How do substituents on the pyrazole ring influence pharmacological activity, and what assays validate these effects?
- Methodological Answer : Substituents like methyl groups alter lipophilicity (logP) and binding affinity. Analgesic activity is tested via hot-plate assays (e.g., latency time increase ≥30%), while anti-inflammatory effects are quantified using carrageenan-induced edema models (≥50% inhibition at 50 mg/kg). Dose-response curves and IC₅₀ values differentiate potency .
Q. What strategies address contradictions in reaction yields or spectral data during synthesis?
- Methodological Answer : Conflicting yields may arise from competing pathways (e.g., over-alkylation). Kinetic control via low-temperature reactions (0–5°C) and stoichiometric optimization (e.g., 1.2 eq hydrazine) mitigate side products. Spectral mismatches require cross-validation with alternative techniques (e.g., HSQC NMR for carbon-proton correlation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
